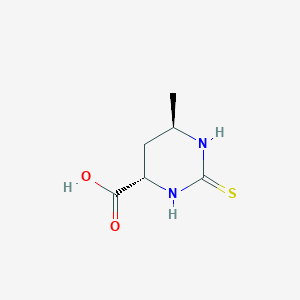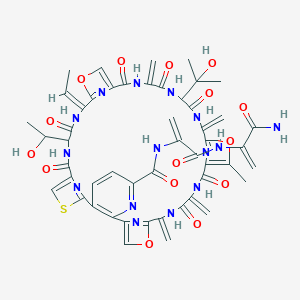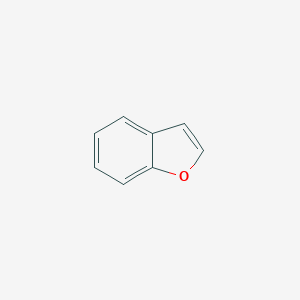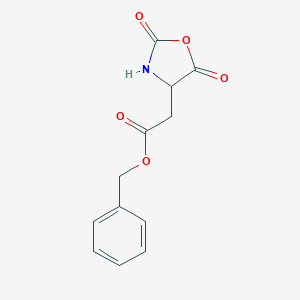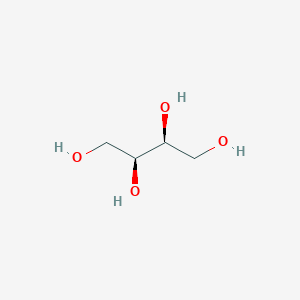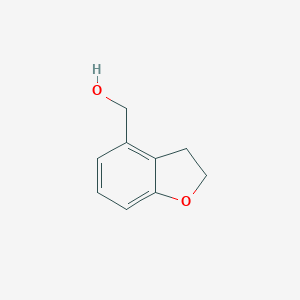
(2,3-Dihydrobenzofuran-4-yl)methanol
Overview
Description
“(2,3-Dihydrobenzofuran-4-yl)methanol” is a chemical compound that is used in scientific research. It is described as a colorless to yellow sticky oil to semi-solid or liquid .
Synthesis Analysis
The synthesis of functionalized 2,3-dihydrobenzofuran derivatives can be achieved via the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This offers an avenue for the construction of 2,3-dihydrobenzofurans .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code 1S/C11H14O2/c1-11(2)6-9-8(7-12)4-3-5-10(9)13-11/h3-5,12H,6-7H2,1-2H3 .
Chemical Reactions Analysis
Benzofuran compounds, including “this compound”, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 178.23 .
Scientific Research Applications
Hydrogen Transfer and Lignin Depolymerization
- Hydrogenolysis and Hydrogenation of Lignin Model Compound: The compound dihydrobenzofuran, a model for lignin, was studied in supercritical methanolic solutions for hydrogen transfer. Using porous metal oxide catalysts, hydrogen production from methanol followed by hydrogenolysis of ether linkages and reduction of aromatic rings were observed, leading to cyclohexanols (Macala et al., 2009).
Catalysis and Organic Synthesis
- RuCl3-Catalyzed N-Methylation and Transfer Hydrogenation: Methanol was used as a hydrogen source and C1 synthon in the N-methylation of amines and transfer hydrogenation of nitroarenes. This highlights the synthetic value of methanol in organic synthesis, including the preparation of pharmaceutical agents (Sarki et al., 2021).
Synthesis of (2,3-Dihydrobenzo[b][1,4]oxathiin-3-yl)methanols
- Microwave Irradiation in Synthesis: The synthesis of (2,3-Dihydrobenzo[b][1,4]oxathiin-3-yl)methanols via reactions of aryloxymethylthiiranes and N-bromosuccinimide (NBS) in DMSO under microwave irradiation was explored, offering a direct and efficient preparation method (Dong & Xu, 2018).
Photocatalysis in Chemical Synthesis
- C−H Activation and C−C Coupling of Monohydric Alcohols: The direct conversion of alcohols, including methanol, into high-value-added chemicals through photocatalysis was studied, focusing on C−C coupling to produce diols like ethylene glycol and 2,3-butanediol (Wang et al., 2021).
Catalysis in Methanol Dehydrogenation
- Dehydrogenation of Methanol Catalyzed by Ru Complexes: The mechanism for complete dehydrogenation of aqueous methanol to CO2 and H2, catalyzed by [Ru(trop2dad)] was investigated using DFT. The study provided insights into the alcohol activation mechanism and the role of metal–ligand cooperativity (Sinha et al., 2018).
Future Directions
Benzofuran compounds, including “(2,3-Dihydrobenzofuran-4-yl)methanol”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing promising compounds with target therapy potentials and little side effects .
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives have been found to impact a variety of biochemical pathways, leading to their wide array of biological activities .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,10H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJLUQDSYMOIGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596265 | |
| Record name | (2,3-Dihydro-1-benzofuran-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209256-41-7 | |
| Record name | (2,3-Dihydro-1-benzofuran-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

